![molecular formula C21H19N5O3 B2957983 N-methyl-N-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)-1H-indole-3-carboxamide CAS No. 1251684-18-0](/img/structure/B2957983.png)
N-methyl-N-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)-1H-indole-3-carboxamide
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Overview
Description
N-methyl-N-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Indole derivatives have been extensively studied for their potential anticancer properties. A series of substituted benzamides, similar in structure to the compound of interest, showed moderate to excellent anticancer activity against various cancer cell lines. Such compounds are designed and synthesized to target specific cancer types, demonstrating the versatility of indole derivatives in cancer research (Ravinaik et al., 2021).
Urease Inhibitors
Compounds containing indole bases have been evaluated for their inhibitory potential against urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This is crucial for developing treatments for diseases caused by urease-producing bacteria. Novel indole-based oxadiazole scaffolds have been identified as potent urease inhibitors, highlighting their therapeutic potential in drug design programs (Nazir et al., 2018).
Antimicrobial Activity
Indole derivatives synthesized with oxadiazole scaffolds have shown promising antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, demonstrating their potential as new antimicrobial agents. The structure-activity relationship of these compounds provides valuable insights into designing more effective antimicrobials (Saundane & Mathada, 2015).
Enzymatic Inhibition
Research on indole derivatives also extends to their ability to inhibit specific enzymes. For example, studies have explored the inhibition of human immunodeficiency virus (HIV) integrase, an enzyme critical for the HIV replication cycle. Indole-based compounds have been evaluated for their potential to inhibit this enzyme, contributing to the development of new antiviral drugs (Monteagudo et al., 2007).
Antidiabetic Screening
Indole derivatives have also been synthesized and evaluated for their antidiabetic properties, particularly through the inhibition of α-amylase, an enzyme involved in carbohydrate digestion. This research is crucial for developing new treatments for diabetes mellitus, showcasing the indole derivatives' potential in managing blood sugar levels (Lalpara et al., 2021).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . For instance, some indole derivatives have been reported to inhibit viral replication in acutely infected cells .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the polymerization of tubulin , a key protein involved in cell division.
Result of Action
Some indole derivatives have been reported to have potent antiviral activities, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus . Additionally, some indole derivatives have been reported to reduce inflammation and pro-inflammatory gene expression/mRNA levels significantly in arthritic rats .
properties
IUPAC Name |
N-methyl-N-[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-26(21(28)16-11-22-17-10-6-5-9-15(16)17)13-18(27)23-12-19-24-20(25-29-19)14-7-3-2-4-8-14/h2-11,22H,12-13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAGWFQGQXXFLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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